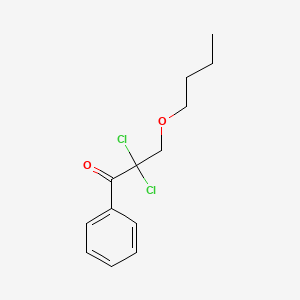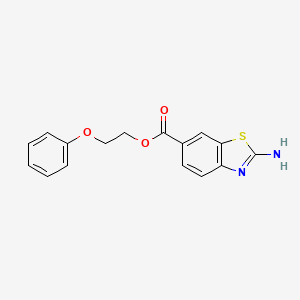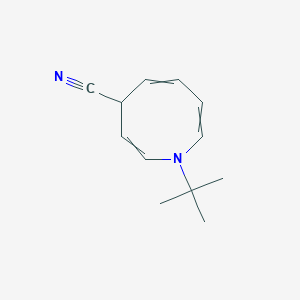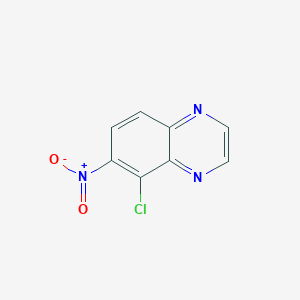
2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol is an organic compound characterized by its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a hexadiene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol typically involves the chlorination of 4-methylhexa-4,5-dien-1-ol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, typically in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,2,6-Trichloro-4-methylhexane-1-ol: Similar structure but lacks the diene functionality.
2,2,6-Trichloro-4-methylhex-4-ene-1-ol: Contains a double bond instead of a diene.
2,2,6-Trichloro-4-methylhexane-1,2-diol: Contains an additional hydroxyl group.
Uniqueness: 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol is unique due to its diene structure, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic organic chemistry, where it can participate in a variety of reactions that are not possible with its saturated or mono-unsaturated analogs .
Propiedades
Número CAS |
112163-04-9 |
|---|---|
Fórmula molecular |
C7H9Cl3O |
Peso molecular |
215.5 g/mol |
InChI |
InChI=1S/C7H9Cl3O/c1-6(2-3-8)4-7(9,10)5-11/h3,11H,4-5H2,1H3 |
Clave InChI |
HMTZWPWVNUUAGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CCl)CC(CO)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)




![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

